molecular formula C20H25BrN2O3S B11484454 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine

Cat. No.: B11484454
M. Wt: 453.4 g/mol
InChI Key: MHTMQGUBVHYTSV-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is an organic compound with the molecular formula C20H25BrN2O3S It is a piperazine derivative characterized by the presence of a bromo, methoxy, and sulfonyl group attached to a phenyl ring, along with a mesityl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of mesitylene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce the amino group.

    Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride.

    Bromination: The final step involves bromination of the methoxyphenyl ring to introduce the bromo group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the bromo and methoxy groups can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-1H-benzimidazole
  • 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-methylpiperazine

Comparison: 1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is unique due to the presence of the mesityl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H25BrN2O3S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine

InChI

InChI=1S/C20H25BrN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)17-5-6-18(21)19(13-17)26-4/h5-6,11-13H,7-10H2,1-4H3

InChI Key

MHTMQGUBVHYTSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC)C

Origin of Product

United States

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